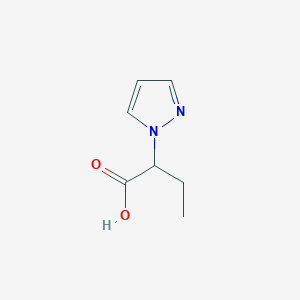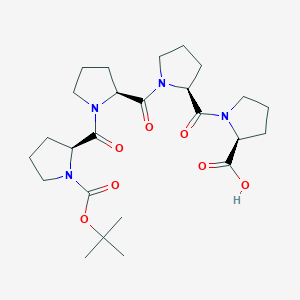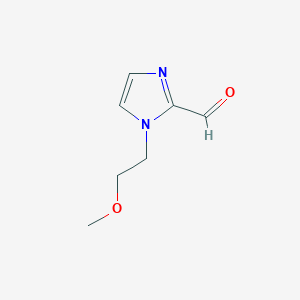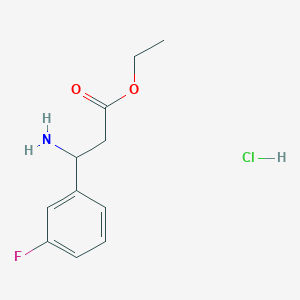
Acide 2-(1H-pyrazol-1-yl)butanoïque
Vue d'ensemble
Description
2-(1H-pyrazol-1-yl)butanoic acid is an organic compound with the molecular formula C7H10N2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Applications De Recherche Scientifique
2-(1H-pyrazol-1-yl)butanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds have been studied for their interactions with various biological targets .
Mode of Action
Molecular simulation studies have been performed on related compounds to justify their potent in vitro activity . These studies often involve examining the compound’s fitting pattern in the active site of a target protein .
Result of Action
Related compounds have been studied for their potential antipromastigote and antimalarial activities .
Analyse Biochimique
Biochemical Properties
2-(1H-pyrazol-1-yl)butanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interaction with proteins often involves hydrogen bonding and hydrophobic interactions, which can alter the protein’s conformation and activity. Additionally, 2-(1H-pyrazol-1-yl)butanoic acid can bind to nucleic acids, potentially influencing gene expression and cellular functions .
Cellular Effects
The effects of 2-(1H-pyrazol-1-yl)butanoic acid on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered cellular responses . Furthermore, 2-(1H-pyrazol-1-yl)butanoic acid can affect the expression of genes involved in cell cycle regulation, apoptosis, and stress responses . These changes can result in altered cell proliferation, differentiation, and survival.
Molecular Mechanism
At the molecular level, 2-(1H-pyrazol-1-yl)butanoic acid exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of specific enzymes, which can lead to the accumulation or depletion of certain metabolites . The compound can also bind to transcription factors, influencing their ability to regulate gene expression . Additionally, 2-(1H-pyrazol-1-yl)butanoic acid can interact with cell membrane receptors, triggering downstream signaling cascades that affect cellular functions .
Temporal Effects in Laboratory Settings
The temporal effects of 2-(1H-pyrazol-1-yl)butanoic acid in laboratory settings have been studied extensively. The compound’s stability and degradation over time can influence its efficacy and safety in experimental setups . In vitro studies have shown that 2-(1H-pyrazol-1-yl)butanoic acid remains stable under physiological conditions for extended periods, allowing for prolonged experimental observations . Its degradation products can sometimes exhibit different biological activities, necessitating careful monitoring of the compound’s stability .
Dosage Effects in Animal Models
The effects of 2-(1H-pyrazol-1-yl)butanoic acid vary with different dosages in animal models. Low doses of the compound have been shown to exert beneficial effects, such as anti-inflammatory and antioxidant activities . Higher doses can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications while minimizing potential side effects .
Metabolic Pathways
2-(1H-pyrazol-1-yl)butanoic acid is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing the overall metabolic flux . The compound’s interaction with cofactors and other metabolic intermediates can also affect its metabolic fate and biological activity .
Transport and Distribution
The transport and distribution of 2-(1H-pyrazol-1-yl)butanoic acid within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters, such as organic anion transporters . Once inside the cell, 2-(1H-pyrazol-1-yl)butanoic acid can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within different tissues can also affect its therapeutic efficacy and safety .
Subcellular Localization
The subcellular localization of 2-(1H-pyrazol-1-yl)butanoic acid is essential for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of 2-(1H-pyrazol-1-yl)butanoic acid within these compartments can influence its interactions with biomolecules and its overall biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrazol-1-yl)butanoic acid typically involves the reaction of pyrazole with butanoic acid derivatives. One common method is the condensation of pyrazole with butanoic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Another approach involves the use of pyrazole and butanoic anhydride in the presence of a catalyst such as pyridine. This reaction also requires heating and results in the formation of 2-(1H-pyrazol-1-yl)butanoic acid after purification.
Industrial Production Methods
Industrial production of 2-(1H-pyrazol-1-yl)butanoic acid may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazole derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1H-pyrazol-1-yl)propanoic acid
- 2-(1H-pyrazol-1-yl)pentanoic acid
- 3-(1H-pyrazol-1-yl)butanoic acid
Uniqueness
2-(1H-pyrazol-1-yl)butanoic acid is unique due to its specific substitution pattern on the pyrazole ring and the butanoic acid moiety. This structural arrangement can result in distinct chemical and biological properties compared to other similar compounds. The presence of the butanoic acid group can influence the compound’s solubility, reactivity, and potential interactions with biological targets.
Propriétés
IUPAC Name |
2-pyrazol-1-ylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-2-6(7(10)11)9-5-3-4-8-9/h3-6H,2H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXRRMGTTDOMLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80586418 | |
| Record name | 2-(1H-Pyrazol-1-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923526-87-8 | |
| Record name | 2-(1H-Pyrazol-1-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![[1-(Thiophen-2-yl)cyclopentyl]methanamine](/img/structure/B1284350.png)




